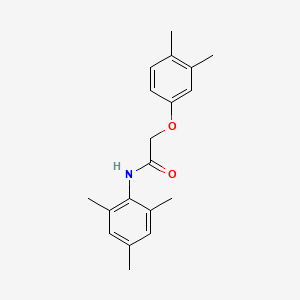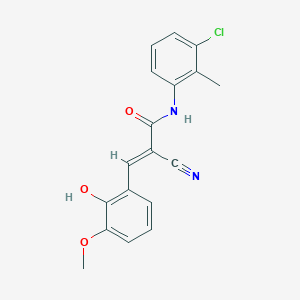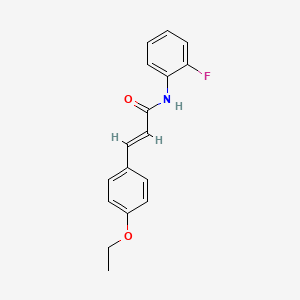![molecular formula C14H19ClN2O4S B5845504 2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a group of compounds that block the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in several autoimmune and inflammatory diseases.
作用機序
CP-690,550 is a selective inhibitor of JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, CP-690,550 blocks the downstream signaling of these cytokines and modulates the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, CP-690,550 has been shown to reduce inflammation and tissue damage in animal models of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the proliferation and activation of T cells, which are involved in the pathogenesis of these diseases.
実験室実験の利点と制限
CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for investigating the role of JAK3 in immune cell signaling and function. However, CP-690,550 has limitations in terms of its selectivity for JAK3, as it can also inhibit JAK1 and JAK2 at higher concentrations. CP-690,550 also has a short half-life in vivo, which limits its therapeutic potential.
将来の方向性
CP-690,550 has shown promising results in preclinical studies and is currently being investigated in clinical trials for its therapeutic potential in several autoimmune and inflammatory diseases. Future research directions for CP-690,550 include investigating its efficacy and safety in clinical trials, exploring its potential for combination therapy with other immunomodulatory agents, and investigating its potential for other therapeutic indications, such as cancer and infectious diseases.
合成法
The synthesis of CP-690,550 involves several steps, including the reaction of 4-chloro-2-methyl-5-nitrophenol with piperidine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with chloroacetyl chloride to obtain the final product, 2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide. The synthesis of CP-690,550 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
CP-690,550 has been investigated for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. JAK enzymes are involved in the signaling pathways of cytokines and growth factors that are implicated in the pathogenesis of these diseases. By blocking the activity of JAK enzymes, CP-690,550 has the potential to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-(4-chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-7-11(15)13(8-12(10)21-9-14(16)18)22(19,20)17-5-3-2-4-6-17/h7-8H,2-6,9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNOWPDTQPUYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5845427.png)

![N-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5845432.png)
![4-methoxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5845434.png)
![5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5845436.png)
![2,2'-[1,4-phenylenebis(oxy)]diphenol](/img/structure/B5845440.png)

![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5845469.png)

![5-chloro-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5845481.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5845485.png)
![3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5845487.png)

